2-Methyl-3-(2-propenyl)pyrazine

Flavor Regulation GRAS Status Food Safety

2-Methyl-3-(2-propenyl)pyrazine (syn. 2-Allyl-3-methylpyrazine) is a disubstituted alkylpyrazine belonging to the class of nitrogen-containing heterocyclic aroma compounds.

Molecular Formula C8H10N2
Molecular Weight 134.18
CAS No. 55138-62-0
Cat. No. B1147934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(2-propenyl)pyrazine
CAS55138-62-0
Synonyms2-Allyl-3-methylpyrazine
Molecular FormulaC8H10N2
Molecular Weight134.18
Structural Identifiers
SMILESCC1=NC=CN=C1CC=C
InChIInChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(2-propenyl)pyrazine (CAS 55138-62-0): Procurement-Grade Evidence Guide for Allyl-Substituted Pyrazine Differentiation


2-Methyl-3-(2-propenyl)pyrazine (syn. 2-Allyl-3-methylpyrazine) is a disubstituted alkylpyrazine belonging to the class of nitrogen-containing heterocyclic aroma compounds [1]. With a molecular formula of C₈H₁₀N₂ and a molecular weight of 134.18 g/mol, it features a methyl group at the 2-position and a 2-propenyl (allyl) substituent at the 3-position of the pyrazine ring [2]. This unsaturated side chain distinguishes it from common saturated alkylpyrazines used in flavor and fragrance applications. The compound has been detected as a naturally occurring volatile constituent in fermented foods such as Korean salt-fermented shrimp paste and extrusion-cooked wheat flour, as well as in roasted coffee [3]. Unlike many structurally related pyrazines, it has not been assigned a FEMA number nor evaluated within the FEMA GRAS program, placing it outside the standard palette of approved food flavoring substances [4].

Why 2-Methyl-3-(2-propenyl)pyrazine Cannot Be Replaced by Saturated Alkylpyrazine Analogs in Procurement Specifications


Generic substitution of 2-Methyl-3-(2-propenyl)pyrazine with common FEMA GRAS pyrazines such as 2,3-dimethylpyrazine or 2-ethyl-3-methylpyrazine fails due to fundamental differences in regulatory clearance, physicochemical properties, and organoleptic performance driven by the allyl substituent. The compound's unsaturated propenyl side chain imparts a distinct 'roasted bean and green' aroma profile that is absent in saturated analogs, a critical failure point for flavor reconstitution projects [1]. More critically, its absence from the FEMA GRAS list and the JECFA flavoring database means that substituting a GRAS-approved analog in a non-food research setting introduces unintended regulatory compliance risks, as the toxicological profile of the allyl-substituted pyrazine has not been assessed through the same safety evaluation frameworks [2]. Additionally, quantitative structure-odor relationship (QSOR) models from Wagner et al. (1999) demonstrate that a 2-propenyl substitution can alter odor detection thresholds by orders of magnitude relative to saturated alkyl chains, rendering simple molar replacement invalid for sensory equivalence [3].

Quantitative Differential Evidence: 2-Methyl-3-(2-propenyl)pyrazine vs. Closest In-Class Analogs


Regulatory Clearance Differentiation: FEMA GRAS Status Defines Application Boundaries for 2-Allyl-3-methylpyrazine

2-Methyl-3-(2-propenyl)pyrazine has not been assigned a FEMA number, nor is it evaluated in the 2002 FEMA GRAS assessment of pyrazine derivatives. In contrast, its closest saturated structural analogs, 2,3-dimethylpyrazine (FEMA 3271), 2-ethyl-3-methylpyrazine (FEMA 3155), and 2-isobutyl-3-methylpyrazine, are all explicitly listed as GRAS flavoring substances in the Adams et al. (2002) safety evaluation [1]. This binary regulatory distinction is confirmed by the JECFA database, which also shows 'N/A' for this compound [2].

Flavor Regulation GRAS Status Food Safety Procurement Compliance

Physicochemical Property Differentiation: Increased Lipophilicity from Allyl Substitution Relative to Saturated Analogs

The unsaturated allyl side chain in 2-Methyl-3-(2-propenyl)pyrazine increases its calculated lipophilicity to XLogP3 = 1.3, compared to 2-ethyl-3-methylpyrazine (logP = 1.17) [1][2]. This difference in logP, while numerically modest, reflects the contribution of the sp²-hybridized carbons in the allyl group, which alters hydrogen bonding and van der Waals interactions. The predicted water solubility is 2192 mg/L at 25°C, which is lower than that of the more polar 2,3-dimethylpyrazine (C₆H₈N₂, MW 108.14, reported as miscible/soluble in water) . The higher molecular weight (134.18 vs. 122.17 g/mol for 2-ethyl-3-methylpyrazine) and increased rotatable bond count (2 vs. 1) further influence its behavior in complex matrices [2].

Lipophilicity LogP Partitioning Flavor Release Formulation Science

Analytical Chromatographic Differentiation: Kovats Retention Index on Polar Column Confirms Identity and Purity

2-Methyl-3-(2-propenyl)pyrazine has a verified Kovats retention index (RI) of 1739 on a FFAP polar capillary column under temperature-programmed conditions (35°C hold, 4 K/min ramp to 250°C), as documented in the NIST Chemistry WebBook from two independent studies [1]. This reproducible RI value serves as a definitive analytical marker for compound identity verification. In the structure-odor relationships study by Mihara and Masuda (1988), the retention index difference ΔI (=ICW 20M − IOV-101) was established as a quantitative descriptor for 60 disubstituted pyrazines, with the equation log(1/T) = 0.04(ΣδIR − ΔΔI) + 6.2 relating retention behavior to odor threshold [2]. The specific ΔI value for the allyl-methyl substitution pattern is distinct from saturated alkyl-substituted pyrazines, providing a quantitative chromatographic basis for authentication.

Gas Chromatography Retention Index Analytical Chemistry Quality Control Authentication

Sensory Application Differentiation: Allyl-Substituted Pyrazine Provides Unique Roasted-Green Aroma Profile Missing in Saturated Analogs

In a comprehensive aroma extraction and GC-olfactometry study of Yangjiang Douchi, 2-allyl-3-methylpyrazine was identified as a key aroma-active compound with high aroma intensity, specifically contributing to the roasted-like and malty olfactory character of the fermented product [1]. This stands in notable contrast to its saturated analog 2-ethyl-3-methylpyrazine, which is described as having a strong raw-potato, earthy odor with a detection threshold of 130 ppb (in water) , and 2,3-dimethylpyrazine, characterized by a nutty, cocoa-like, caramel profile [2]. The Masuda and Mihara (1988) systematic study of olfactive properties established that for 3-substituted 2-alkylpyrazines, the odor threshold decreases with increasing carbon number in the side chain up to pentyl, and that the allyl (propenyl) group provides a distinct odor quality shift from 'nutty/brown' to 'green/roasted' that saturated alkyl chains of equivalent carbon count cannot replicate [3].

Sensory Science Aroma Chemistry Flavor Reconstitution GC-Olfactometry Maillard Reaction

Application Scope Differentiation: Research Chemical Status vs. Food-Grade Flavoring Agents in Procurement

The Good Scents Company catalog explicitly categorizes 2-Methyl-3-(2-propenyl)pyrazine as 'information only not used for fragrances or flavors,' with a flavor usage recommendation of 'not for flavor use' [1]. This contrasts sharply with 2-ethyl-3-methylpyrazine, which has established usage levels in baked goods (3-6 mg/kg), non-alcoholic beverages (1-3 mg/kg), and meat products (1-5 mg/kg) per FEMA guidelines [2]. The primary commercial availability of the target compound is through research chemical suppliers and as a deuterated analog (2-Allyl-3-methylpyrazine-d3) for use as an internal standard in stable isotope dilution assays [3]. This bifurcation of application scope—research/analytical reference versus food-grade flavoring—defines fundamentally different procurement pathways, purity requirements, and cost structures.

Procurement Research Chemical Deuterated Internal Standard Non-Food Application Analytical Reference

Validated Application Scenarios for 2-Methyl-3-(2-propenyl)pyrazine Based on Quantitative Differentiation Evidence


Non-Food Flavor Research and Maillard Reaction Mechanism Studies

Given its absence from FEMA GRAS and its identification as a key aroma-active compound in fermented foods and roasted coffee, 2-Methyl-3-(2-propenyl)pyrazine is exclusively suited for fundamental flavor chemistry research. Its distinct allyl substitution pattern makes it an essential reference compound for studying the formation mechanisms of unsaturated alkylpyrazines during the Maillard reaction, as documented in the Wagner et al. (1999) structure-odor model, where the 2-propenyl group was shown to increase odor threshold by a factor of 27,000 relative to optimal alkyl chains [1]. This quantitative structure-activity insight positions the compound as a critical probe molecule for investigating pyrazine-olfactory receptor interactions [2].

Analytical Method Development and Stable Isotope Dilution Assay (SIDA) Quantification

The compound's well-characterized Kovats retention index (RI 1739 on FFAP column) and the commercial availability of its deuterated analog (2-Allyl-3-methylpyrazine-d3) make it ideally suited as a target analyte for developing GC-MS and GC-MS/MS quantification methods in complex food matrices [1]. The chromatographic resolution from co-eluting saturated pyrazines, combined with the mass spectral uniqueness of the allyl fragment, enables selective ion monitoring (SIM) methods with low limits of detection, as demonstrated in the roasted coffee volatile profiling studies by Budryn et al. (2011) [2].

Authentic Aroma Reconstitution in Fermented Food and Beverage Research

In sensory-directed flavor analysis, such as the Yangjiang Douchi study where 2-allyl-3-methylpyrazine was among only four compounds identified with high aroma intensity via both SDE and HS-SPME extraction, this compound is indispensable for achieving authentic roasted-like and malty notes in aroma reconstitution models [1]. The compound's specific roasted-green character cannot be replicated by substituting saturated alkylpyrazines (e.g., 2-ethyl-3-methylpyrazine or 2,3-dimethylpyrazine), as established by the Masuda and Mihara (1988) classification of pyrazine odor quality determinants [2].

Metabolomics and Food Biomarker Discovery Platforms

As a volatile metabolite detected in diverse food systems including cereals, crustaceans, shrimp paste, and roasted coffee, 2-Methyl-3-(2-propenyl)pyrazine serves as a candidate biomarker for food authentication and processing quality control [1]. Its entry in the Human Metabolome Database (HMDB0039994) and FooDB (FDB019676) provides the foundational spectral data (predicted GC-MS, LC-MS/MS) for inclusion in untargeted metabolomics workflows [2]. The regulatory distinction from GRAS pyrazines further makes it a valuable negative control marker in studies comparing permitted versus non-permitted flavor constituents in food products [3].

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